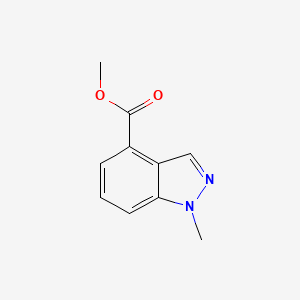
5-(Trifluorométhyl)-1-benzothiophène-2-carbaldéhyde
Vue d'ensemble
Description
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride / antimony pentachloride .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Physical and Chemical Properties Analysis
The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .
Applications De Recherche Scientifique
Développement de médicaments
Le groupe trifluorométhyle, présent dans le “5-(Trifluorométhyl)-1-benzothiophène-2-carbaldéhyde”, est une caractéristique commune à de nombreux médicaments approuvés par la FDA . Ce groupe s'est avéré présenter de nombreuses activités pharmacologiques, ce qui en fait un élément précieux dans le développement de nouvelles molécules médicamenteuses .
Recherche anti-cancéreuse
Des études ont montré que l'incorporation du groupe trifluorométhyle dans certaines molécules peut conduire à des composés ayant des activités anti-cancéreuses prometteuses. Cela suggère que le “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux.
Recherche anti-bactérienne
De même, le groupe trifluorométhyle a également été associé à des activités anti-bactériennes. Cela indique que le “this compound” pourrait être utilisé dans la recherche et le développement de nouveaux agents anti-bactériens.
Recherche anti-fongique
Le groupe trifluorométhyle a également démontré des activités anti-fongiques. Cela suggère que le “this compound” pourrait être utilisé dans le développement de nouveaux traitements antifongiques.
Synthèse de molécules complexes
Le “this compound” pourrait être utilisé comme matière de départ dans la synthèse de molécules plus complexes. Par exemple, il a été utilisé dans la construction de la 3-naphtylindole par arylation directe régiosélective d'indoles catalysée par le rhodium (II) .
Recherche en neurologie
Le groupe trifluorométhyle s'est avéré être impliqué dans la production d'un antagoniste du récepteur du peptide apparenté au gène de la calcitonine (CGRP) . Le CGRP est un neurotransmetteur qui joue un rôle crucial dans la transmission de la douleur, ce qui suggère que le “this compound” pourrait potentiellement être utilisé dans la recherche neurologique, en particulier dans l'étude des mécanismes de la douleur .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIDFIVAOCVTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

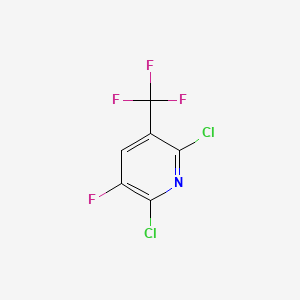
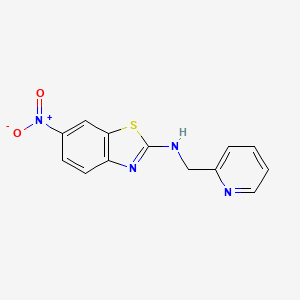

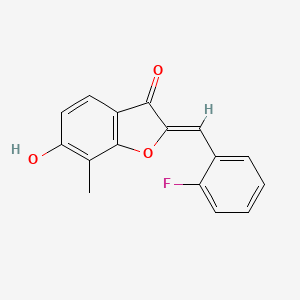
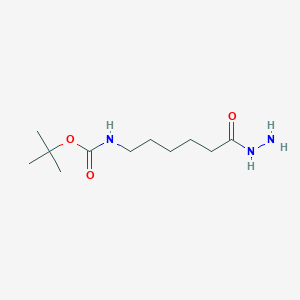
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B1387745.png)
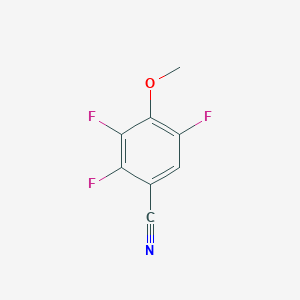
![Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1387747.png)
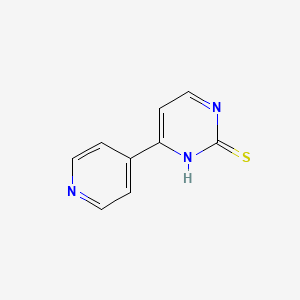
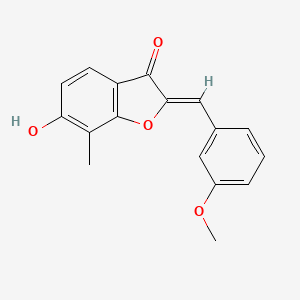
![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)
![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)
